AMYLOSE

説明

準備方法

合成経路と反応条件: : α-マルトトリオースは、α-アミラーゼを用いたデンプンの酵素的加水分解によって合成できます。 酵素はデンプンのα-1,4 グリコシド結合を加水分解し、他のオリゴ糖とともにマルトトリオースを生成します . この反応の最適条件には、50°Cの温度と6.0のpHが含まれます .

工業生産方法: : 工業的には、α-マルトトリオースは、バチルスアシドプルリリチクス由来の酵素であるプルラナーゼを用いてプルランを加水分解することで生成されます . このプロセスは、プルランを酢酸緩衝液に溶解し、65°C、pH 4.0で40時間プルラナーゼとインキュベートすることから始まります . 得られたマルトトリオースシロップは、その後、高速液体クロマトグラフィーを用いて精製されます .

化学反応の分析

反応の種類: : α-マルトトリオースは、加水分解、酸化、グリコシル化など、さまざまな化学反応を起こします .

一般的な試薬と条件

加水分解: α-アミラーゼは、α-マルトトリオースをグルコース単位に加水分解するために一般的に使用されます.

酸化: 過酸化水素などの酸化剤は、α-マルトトリオースを酸化してグルコン酸誘導体を生成することができます.

グリコシル化: グリコシルトランスフェラーゼは、α-マルトトリオースにグルコース単位を付加して、より高次のオリゴ糖を形成する触媒作用を行うことができます.

主な生成物

科学研究への応用

α-マルトトリオースは、科学研究において幅広い用途があります:

科学的研究の応用

Structural and Functional Properties of Amylose

This compound's unique structure contributes to its functional properties, making it a focal point in research and industrial applications. The structural characteristics of this compound influence its behavior in different environments, affecting gelatinization, retrogradation, and its interaction with other compounds.

Key Properties:

- Molecular Structure : this compound typically consists of long chains of α-(1→4)-linked glucose units, which can form helical structures.

- Gelatinization : The process where this compound dissolves in water upon heating, forming a viscous gel.

- Retrogradation : The reassociation of this compound molecules after cooling, which can affect texture and stability in food products.

Applications in Food Industry

This compound plays a crucial role in the food industry, particularly in the development of functional foods and dietary fibers.

Functional Foods

High-amylose starches are utilized to create resistant starches that have beneficial effects on gut health. These starches resist digestion in the small intestine and ferment in the large intestine, promoting beneficial gut microbiota.

| Botanical Source | This compound Content (%) | Resistant Starch Content (%) |

|---|---|---|

| Wheat (downregulated SBE) | 34.0% → 43.5% | ↑1.33% |

| Durum Wheat | 24.4% → 47.4% | ↑4.63% |

| Bread Wheat | 22.9% → 55.7% | ↑10.38% |

Source: Recent studies on high-amylose starches .

Thickening Agents

This compound's gelling properties make it suitable as a thickening agent in sauces and dressings. Its ability to form stable gels enhances the texture and mouthfeel of various food products .

Medical Applications

In the medical field, this compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form inclusion complexes with various drugs.

Drug Delivery Systems

This compound can encapsulate drugs within its helical structure, allowing for controlled release and enhanced bioavailability. This property is particularly beneficial for hydrophobic drugs that require solubilization .

Biodegradable Materials

The push for sustainable materials has led to increased interest in this compound as a biodegradable alternative to conventional plastics.

Biodegradable Packaging

High-amylose starch is being developed into biodegradable films and coatings that can replace petroleum-based plastics. These materials not only reduce environmental impact but also offer similar mechanical properties .

Transgenic Cassava for High this compound Content

A notable study involved genetically modifying cassava to increase this compound content from approximately 17% to about 40%. This modification resulted in a significant rise in resistant starch content from 0.4% to about 25%, showcasing the potential for developing health-oriented food products .

Microbial Enzymes for this compound Production

Research has indicated that microbial α-amylases can enhance the production of this compound by hydrolyzing starch into oligosaccharides, which can then be converted into high-amylose starches through fermentation processes .

作用機序

類似化合物との比較

特性

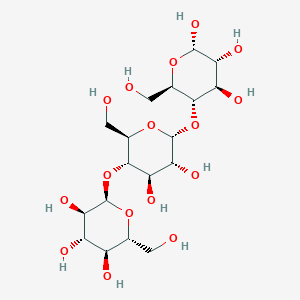

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-PXXRMHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858850 | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Amylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6401-81-6, 9005-82-7, 1109-28-0 | |

| Record name | alpha-Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。